
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
“(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound. It belongs to a class of compounds known as piperidine derivatives . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Scientific Research Applications
Antimalarial Activity
Piperidine derivatives have been found to exhibit significant antimalarial activity . For instance, 1,4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to antimalarial activity.
Anticancer Properties
Piperidine-based compounds have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to anticancer activity.
Antiviral Properties
Piperidine derivatives have also been utilized as antiviral agents . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to antiviral activity.
Antimicrobial and Antifungal Properties
Piperidine derivatives have been used as antimicrobial and antifungal agents . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to antimicrobial and antifungal activity.
Anti-inflammatory and Analgesic Properties
Piperidine derivatives have been used as anti-inflammatory and analgesic agents . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to anti-inflammatory and analgesic activity.
Antipsychotic Properties
Piperidine derivatives have been used as antipsychotic agents . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to antipsychotic activity.
Future Directions
The future directions for the study of piperidine derivatives, including “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone”, could involve further exploration of their pharmacological activities. This could include in vivo studies in an animal model of diseases such as cancer, inflammation, hypertension, and asthma . Additionally, the design and development of new drugs with potential antimicrobial activity are needed .
properties
IUPAC Name |
(3,4-dimethoxypyrrolidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-16-10-7-14(8-11(10)17-2)12(15)9-3-5-13-6-4-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGWLGNWVSZFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)
![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)
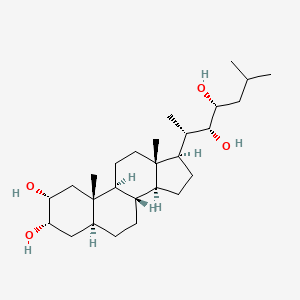
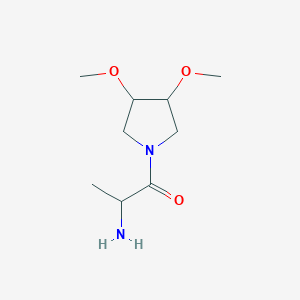
![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)
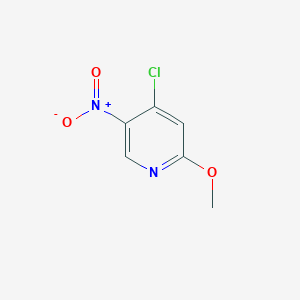

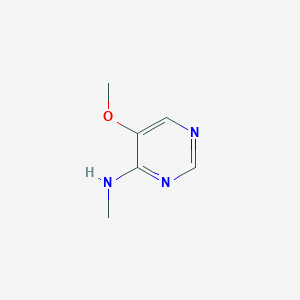
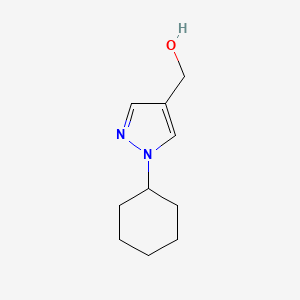
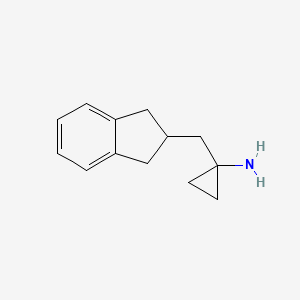

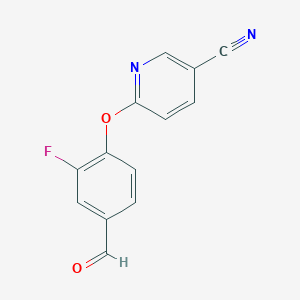
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)
